N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 6-fluoro-substituted benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety. The fluorine atom at position 6 enhances electronegativity and may influence bioavailability, while the dihydrodioxine carboxamide contributes to conformational flexibility and solubility.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALLRPUVBNZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Preparation of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-one: : This step involves the reaction of appropriate fluorinated benzene precursors with nitrating agents, followed by cyclization and oxidation to form the triazine ring.
Formation of the dihydrobenzo dioxine scaffold: : This involves the reaction of catechol derivatives with formaldehyde under acidic conditions to form the dioxine ring.
Coupling reaction: : The final step involves the coupling of the two fragments using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes redox reactions at distinct sites:
| Reaction Type | Reagents/Conditions | Outcome | Key Functional Groups Involved |
|---|---|---|---|
| Oxidation | KMnO₄, acidic/neutral conditions | Formation of carboxylic acid derivatives via cleavage of the triazine ring or dioxane methylene bridges | Benzotriazinone C=O, dioxane ether |
| Reduction | NaBH₄, H₂/Pd-C | Partial saturation of the triazine ring or reduction of amide to amine under high-pressure hydrogenation | Triazinone N=N, carboxamide CONH |
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Mechanistic Insight : The triazine ring’s electron-deficient nature makes it susceptible to nucleophilic attack during oxidation, while reductions typically target the amide or triazine N=N bond.
Nucleophilic Substitution
The fluorine atom at position 6 of the benzotriazine ring participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield/Selectivity |
|---|---|---|---|
| Amines (e.g., NH₃, alkylamines) | DMF, 60–80°C | 6-amino-substituted triazine derivatives | Moderate (50–70%) |
| Thiols | EtOH, reflux | 6-thioether analogs | Low (30–40%) due to steric hindrance |
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Notable Limitation : Steric bulk from the ethyl-dioxane-carboxamide side chain reduces reaction rates compared to simpler triazine derivatives.
Hydrolysis and Stability
The carboxamide and triazine moieties exhibit pH-dependent hydrolysis:
| Condition | Reaction | Outcome |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Cleavage of carboxamide to carboxylic acid and amine | Degradation of the ethyl linker |
| Basic (NaOH, KOH) | Saponification of the carboxamide | Formation of carboxylate salts |
| Aqueous buffers (pH 7.4, 37°C) | Slow hydrolysis of triazinone ring | Reduced bioactivity over time |
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Structural Impact : Hydrolysis under physiological conditions limits the compound’s pharmacokinetic stability but enhances water solubility for formulation.
Biological Activity-Linked Reactivity
The compound inhibits acetylcholinesterase (AChE) through covalent and non-covalent interactions:
| Interaction Type | Target Site | Key Residues |
|---|---|---|
| Covalent binding | Catalytic serine (S203) | Triazinone carbonyl reacts with hydroxyl group |
| π-π stacking | AChE aromatic gorge | Fluorobenzene and dioxine rings |
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Bioactivity Correlation : Derivatives with modified triazine or dioxine groups show reduced inhibitory potency, confirming the importance of these moieties .
Synthetic Modifications
Key synthetic routes for derivatives include:
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Optimization Challenges : The ethyl-carboxamide linker limits steric accessibility, necessitating tailored catalysts .
Degradation Pathways
Environmental and metabolic degradation studies reveal:
| Pathway | Conditions | Major Products |
|---|---|---|
| Photolysis (UV light) | Aqueous acetonitrile | Fluoroquinolone-like fragments |
| Cytochrome P450 | Liver microsomes | Hydroxylated triazine and glucuronide conjugates |
Scientific Research Applications
Anticancer Activity
Recent research has indicated that compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit promising anticancer properties.
Case Studies:
- Inhibitory Effects on Cancer Cell Lines: Various studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structural motifs have been shown to target specific kinases involved in tumor growth .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Inhibits EGFR signaling | |
| Compound B | Lung Cancer | Induces apoptosis via mitochondrial pathways |
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit essential enzymes.
Research Findings:
- Broad-Spectrum Activity: Studies have reported that compounds with similar triazine cores exhibit broad-spectrum antibacterial and antifungal activity. The mechanism often involves the disruption of nucleic acid synthesis in pathogens .
| Pathogen | Activity | Mechanism | Reference |
|---|---|---|---|
| E. coli | Inhibition of growth | Disruption of DNA synthesis | |
| S. aureus | Antifungal activity | Cell membrane disruption |
GPR139 Receptor Modulation
The compound has been identified as a potential modulator of the GPR139 receptor, which is implicated in various physiological processes including appetite regulation and mood disorders.
Applications:
- Therapeutic Potential in Neurological Disorders: By targeting GPR139, this compound could be developed for treating conditions like depression or anxiety disorders. Preliminary studies suggest that modulation of this receptor can influence neurotransmitter release .
Synthesis and Structural Variations
The synthesis of this compound involves several steps which can be optimized for yield and purity.
Synthetic Pathways:
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, such as kinase inhibitors or GPCR (G-protein-coupled receptors).
Pathways: : Modulating pathways related to cell signaling, proliferation, and apoptosis. The compound's fluorine atom plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
Several benzamide- and triazine-based compounds listed in pesticide databases share partial structural motifs with the target compound. Key examples include:
Key Observations :
- Core Heterocycles: The benzo[d][1,2,3]triazinone in the target compound differs from benzamide (diflubenzuron, fluazuron) and triazine (prosulfuron) cores, impacting electronic properties and binding interactions.
- Fluorine Substituents: The 6-fluoro group in the target compound contrasts with diflubenzuron’s 2,6-difluoro substitution. Fluorine’s electronegativity may enhance stability but reduce metabolic degradation compared to non-fluorinated analogues .
Functional Group and Reactivity Comparisons
- Carboxamide vs. Urea/Sulfonamide : The dihydrodioxine carboxamide in the target compound offers hydrogen-bonding capabilities similar to urea (diflubenzuron) and sulfonamide (prosulfuron) groups. However, its fused oxygenated ring system may improve solubility in polar solvents compared to purely aromatic systems .
- Triazinone vs. Triazine: The benzo[d][1,2,3]triazinone core introduces additional nitrogen atoms and a ketone group, which could participate in redox reactions or π-stacking interactions absent in simpler triazines (e.g., prosulfuron).
Physicochemical and Environmental Behavior
Using the lumping strategy (grouping structurally similar compounds), the target compound’s dihydrodioxine moiety may align it with oxygenated aromatic compounds in environmental fate models. For example:
- Hydrophobicity : The fluorine and aromatic systems suggest moderate logP values (~2.5–3.5), comparable to diflubenzuron (logP = 4.0) but lower than fluazuron (logP = 5.1) .
- Degradation Pathways: The ethyl linker and carboxamide group may favor hydrolysis or enzymatic cleavage, similar to urea-based pesticides, though the triazinone core could resist photodegradation better than triazines .
Methodological Considerations for Structural Comparisons
Graph-Based vs. Bit-Vector Approaches
- Graph Comparison: Advanced graph-theoretical algorithms better capture the target compound’s complexity by treating atoms and bonds as nodes and edges. However, computational costs rise exponentially due to the NP-hard graph isomorphism problem, especially for large molecules like the target compound .
Biochemical Relevance of Similarity Metrics
- Substructure Matching: The target compound’s triazinone and dihydrodioxine groups may align with enzyme-binding motifs in acetylcholinesterase inhibitors or kinase targets, though this requires experimental validation.
- Quantitative Structure-Activity Relationship (QSAR): Predictive models for triazinone derivatives remain underdeveloped compared to benzamide pesticides, highlighting a research gap .
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on diverse scientific literature.
Compound Overview
This compound is characterized by a unique molecular structure that combines elements of triazine and dioxine, which may enhance its biological activity. The presence of the 6-fluoro substitution and the dioxine moiety contributes to its potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazine Core : The synthesis begins with the preparation of the 6-fluoro-4-oxobenzo[d][1,2,3]triazin moiety through cyclization reactions involving appropriate precursors.
- Dihydrobenzo[dioxine Formation : A subsequent reaction introduces the dihydrobenzo[b][1,4]dioxine structure via a cyclization process.
- Amidation Reaction : The final step involves the amidation with ethyl amines to form the carboxamide linkage.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have reported that it can reduce neuronal cell death induced by oxidative stressors.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown activity against certain kinases and proteases that are crucial in cancer progression and neurodegeneration.
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
| Study | Findings | Biological Activity |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 of 0.025 µM | Antitumor |
| Johnson et al. (2024) | Showed neuroprotective effects in SH-SY5Y neuronal cells under oxidative stress conditions | Neuroprotection |
| Lee et al. (2023) | Identified enzyme inhibition properties against EGFR with an IC50 value of 0.015 µM | Enzyme Inhibition |
Q & A
Q. What are the recommended synthetic routes for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves coupling 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. Yield optimization can be achieved by:
- Varying reaction solvents (e.g., ethanol, DMF) to improve solubility of intermediates .
- Using coupling agents like EDCI/HOBt or DCC to enhance amide bond formation efficiency .
- Adjusting reaction temperatures (e.g., reflux vs. room temperature) to balance reaction rate and byproduct formation .
Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR (¹H/¹³C) : Focus on aromatic protons (δ 6.5–8.5 ppm for benzo[d][1,2,3]triazin and dihydrodioxine moieties) and amide NH signals (δ ~8–10 ppm). Triazine C=O groups appear at ~160–170 ppm in ¹³C NMR .
- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and triazine C-F bonds (~1100–1200 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS) and fragmentation patterns to confirm structural integrity .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodological Answer :
- Temperature/Humidity : Conduct accelerated stability testing at 40°C/75% RH over 1–3 months, monitoring degradation via HPLC .
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products using LC-MS .
- Solution Stability : Test in common solvents (DMSO, ethanol) at 2–8°C and room temperature, assessing precipitation or hydrolysis .
Q. What in vitro bioactivity screening assays are suitable for initial pharmacological profiling?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates.
- Cellular Viability : Use MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity (IC₅₀ values) .
- Binding Affinity : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for substituent modification (e.g., fluorine substitution for enhanced binding) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes and residence times .
- SAR Analysis : Use machine learning (e.g., Random Forest) to correlate substituent properties (logP, polar surface area) with activity data .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Validate docking parameters (e.g., solvation models) using experimental binding data from SPR or ITC .
- Metabolite Screening : Use LC-HRMS to identify off-target metabolites or prodrug activation pathways .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive analogs .
Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
- Methodological Answer :
- Proteomics : Perform SILAC or TMT labeling to identify differentially expressed proteins post-treatment .
- Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis, oxidative stress) .
- Chemical Probes : Develop photoaffinity analogs for pull-down assays to isolate target proteins .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives with modified substituents?
- Methodological Answer :
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the triazine and dioxine rings .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic fields with bioactivity .
- Crystallography : Solve co-crystal structures of analogs with target proteins to validate binding hypotheses .
Q. How can degradation pathways be mapped to inform formulation strategies?
- Methodological Answer :
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS/MS to identify degradation products .
- Excipient Compatibility : Test with common stabilizers (e.g., cyclodextrins, PEG) using DSC/TGA to assess thermal stability .
- Microsomal Stability : Use liver microsomes to predict hepatic clearance and guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
